An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-4-methylpyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document compiles available data on its core properties, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant chemical workflows.
Core Chemical Properties
2,6-Dibromo-4-methylpyridin-3-amine, also known as 3-Amino-2,6-dibromo-4-methylpyridine, is a solid organic compound.[1] Its core physicochemical properties are summarized below.
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₆Br₂N₂ | [2] |
| Molecular Weight | 265.95 g/mol | [2] |
| Appearance | White to light yellow crystalline powder. | [1] |
| Melting Point | 123-124 °C | [3] |
| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.990 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
Spectroscopic Data
Detailed experimental spectra for 2,6-Dibromo-4-methylpyridin-3-amine are not widely available in public databases. However, based on the known structure and spectroscopic principles of related compounds, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons. For the closely related isomer, 2-Amino-5-bromo-4-methylpyridine, the following ¹H NMR data has been reported in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.078 | Singlet | 1H | H-6 (Pyridine) | [4] |
| 6.406 | Singlet | 1H | H-3 (Pyridine) | [4] |
| 4.481 | Singlet | 2H | -NH₂ (Amino) | [4] |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) | [4] |
Infrared (IR) Spectroscopy
The IR spectrum of a primary aromatic amine like 2,6-Dibromo-4-methylpyridin-3-amine is expected to exhibit characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Vibration Mode |
| 3500-3300 | N-H stretching (asymmetric and symmetric) |
| 1650-1580 | N-H bending (scissoring) |
| 1335-1250 | C-N stretching (aromatic amine) |
| ~3050 | Aromatic C-H stretching |
| ~1600, ~1475 | C=C stretching (pyridine ring) |
| 910-665 | N-H wagging |
| Below 800 | C-Br stretching |
Mass Spectrometry (MS)
In mass spectrometry, 2,6-Dibromo-4-methylpyridin-3-amine would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyridine ring.
Experimental Protocols
Synthesis of a Brominated 4-Methylpyridin-amine (Representative Protocol)
This protocol details the synthesis of 2-amino-5-bromo-4-methylpyridine, a structural isomer of the target compound, via electrophilic bromination.[5]
Objective: To synthesize 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until all the starting material has dissolved. Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[5] Filter the solid using a Büchner funnel and wash it thoroughly with water.[5]
-
Purification: Dry the collected solid. Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[5] The expected yield of 2-amino-5-bromo-4-methylpyridine is approximately 80%.[5]
NMR Spectroscopy (General Protocol)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
2,6-Dibromo-4-methylpyridin-3-amine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube and cap
-
Pipette or syringe
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and gently swirl to dissolve the sample completely.
-
Transfer: Transfer the solution into a clean NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy (General Protocol)
Objective: To obtain the FT-IR spectrum of the solid sample.
Materials and Equipment:
-
2,6-Dibromo-4-methylpyridin-3-amine sample
-
Spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (General Protocol)
Objective: To determine the molecular weight and fragmentation pattern of the sample.
Materials and Equipment:
-
2,6-Dibromo-4-methylpyridin-3-amine sample
-
Volatile solvent (e.g., Methanol or Acetonitrile)
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For ESI, the data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a brominated aminopyridine derivative, based on the representative protocol provided.
Caption: General workflow for the synthesis of a brominated aminopyridine.
Conceptual Signaling Pathway Inhibition
Substituted aminopyridines are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.[7] For instance, derivatives of the related 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[7] The diagram below illustrates a conceptual model of how such an inhibitor might function.
References
- 1. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]
- 2. scbt.com [scbt.com]
- 3. 3430-29-3 CAS MSDS (2-Amino-3,5-dibromo-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
